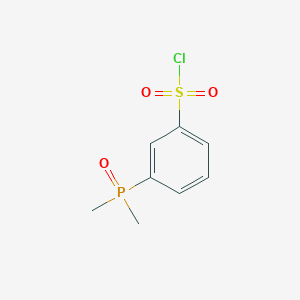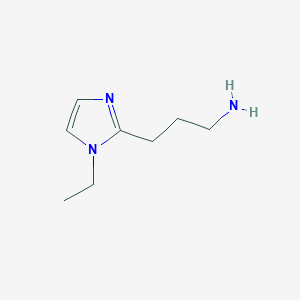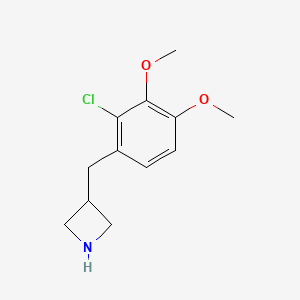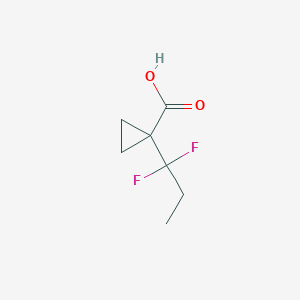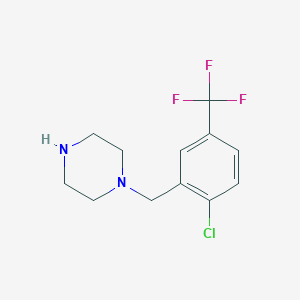
1-(2-Bromo-6-chlorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively, attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-chlorobenzyl)piperazine typically involves the reaction of 2-bromo-6-chlorobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is isolated and purified using techniques such as distillation, crystallization, and filtration to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-6-chlorobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl piperazines.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzyl piperazines.
Applications De Recherche Scientifique
1-(2-Bromo-6-chlorobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Research: The compound serves as a model compound in studies of reaction mechanisms and synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-6-chlorobenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperazine (BZP): A central nervous system stimulant with structural similarity to 1-(2-Bromo-6-chlorobenzyl)piperazine.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive properties.
1-(2-Chlorobenzyl)piperazine: Similar structure but lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the benzyl group, which imparts distinct chemical and biological properties. This dual halogenation enhances its reactivity and binding affinity, making it a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C12H14ClF3N2 |
|---|---|
Poids moléculaire |
278.70 g/mol |
Nom IUPAC |
1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14ClF3N2/c13-11-2-1-10(12(14,15)16)7-9(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |
Clé InChI |
FPUNDPKQHSTOFE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
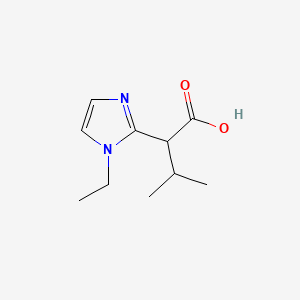

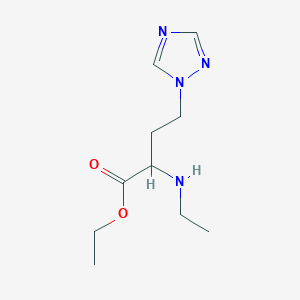
![{1-[(Dimethylamino)methyl]cyclobutyl}methanamine](/img/structure/B13535398.png)
![tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate](/img/structure/B13535405.png)
